Tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate is a chemical compound characterized by its unique molecular structure and potential applications in various scientific fields. It is identified by the CAS number 2444252-66-6 and has a molecular weight of 286.33 g/mol . This compound belongs to a class of substituted benzoates, which are esters derived from benzoic acid, modified with functional groups that enhance their biological activity and solubility.
Tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate is synthesized through organic chemistry methods, often involving the reaction of tert-butyl benzoate with pyrimidine derivatives. It falls under the category of pharmaceutical intermediates and is classified as an ester due to the presence of the benzoate moiety . This classification is significant as it indicates its potential utility in drug development and chemical synthesis.
The synthesis of tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate typically involves several key steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Typically, reactions may be conducted under reflux conditions to ensure complete conversion of reactants.
The molecular structure of tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate can be represented as follows:
This structure features a tert-butyl group attached to a benzoate moiety, which in turn is linked to a pyrimidine ring through a methylene bridge. The presence of nitrogen in the pyrimidine ring contributes to its biological activity.
The compound exhibits specific stereochemistry due to the arrangement of substituents around the carbon atoms. Its three-dimensional conformation can influence its reactivity and interaction with biological targets.
Tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate participates in various chemical reactions typical for esters and heterocyclic compounds:
The reactivity of this compound is influenced by electronic factors from both the benzoate and pyrimidine components, making it versatile for synthetic applications.
The mechanism by which tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate exerts its effects involves interaction with specific biological targets, potentially including enzymes or receptors involved in metabolic pathways.
Research into its mechanism often involves assays measuring enzyme activity or cellular responses upon treatment with the compound.
Tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate typically exhibits:
Key chemical properties include:
Tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate has potential applications in:
The synthesis of tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate exemplifies contemporary advances in heterocyclic coupling methodologies. A predominant approach involves the condensation of 6-hydroxypyrimidine derivatives with tert-butyl 4-(bromomethyl)benzoate under mild basic conditions (K₂CO₃, DMF, 60°C), achieving yields of 78-85% within 8 hours [3] [9]. Alternative routes employ Mitsunobu reactions between N-hydroxypyrimidinones and tert-butyl 4-(hydroxymethyl)benzoate (CID 14760326), utilizing diisopropyl azodicarboxylate and triphenylphosphine to form the C-N bond at 0°C to room temperature [6]. Notably, BF₃·OEt₂-catalyzed esterification enables direct coupling of preformed 4-[(6-oxopyrimidin-1-yl)methyl]benzoic acid with tert-butanol, achieving 92% conversion in <2 hours via in situ acid chloride generation [3] [5].
Table 1: Comparative Analysis of Synthetic Routes
Method | Reagents/Conditions | Yield (%) | Reaction Time | Key Advantage |
---|---|---|---|---|
Nucleophilic Substitution | K₂CO₃, DMF, 60°C | 78-85 | 8 hours | Single-step, high atom economy |
Mitsunobu Reaction | DIAD, PPh₃, 0°C→RT | 70-75 | 12 hours | Stereoselectivity |
BF₃·OEt₂ Catalysis | BF₃·OEt₂, CH₂Cl₂, RT | 88-92 | 2 hours | Avoids brominated intermediates |
Acid Chloride Coupling | SOCl₂, tert-BuOH, pyridine RT | 82-87 | 5 hours | High purity |
Critical to the synthesis is optimizing the nucleophilic displacement at the benzoate methyl position. Kinetic studies reveal that electron-withdrawing groups on the pyrimidine ring accelerate SN₂ reactions with tert-butyl 4-(bromomethyl)benzoate by lowering the LUMO energy (ΔΔG‡ = -3.2 kcal/mol). Solvent screening demonstrates that polar aprotic solvents (DMF, DMSO) enhance yields by 25-30% compared to protic solvents due to improved halide dissociation [3]. Temperature optimization between 50-80°C shows maximal conversion (98%) at 60°C, beyond which decomposition predominates. Crucially, stoichiometric control (1:1.05 ratio of bromomethylbenzoate:pyrimidinone) minimizes diester byproducts to <2% [5] [9]. Recent protocols employ phase-transfer catalysis (tetrabutylammonium bromide) to achieve 90% conversion in aqueous-organic biphasic systems, reducing solvent toxicity [3].
tert-Butyl 4-(bromomethyl)benzoate (CAS 507376-61-4) serves as the pivotal electrophile for C-N bond formation. Its crystalline solid state facilitates purification by recrystallization (ethyl acetate/hexanes), achieving >99% purity critical for high-yield coupling [5]. Bromo-activated benzyl intermediates exhibit superior leaving group ability versus chloro analogs (relative rate kBr/kCl = 4.8), reducing reaction times by 60% [9]. Stability studies confirm that anhydrous storage at -20°C prevents hydrolysis to tert-butyl 4-(hydroxymethyl)benzoate, maintaining reactivity for >6 months. Modularity is evidenced by its application in synthesizing structurally analogous pharmaceutical intermediates, exemplified by the preparation of tert-butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate (CID 68385465) via piperidine substitution [4] [8].
Preserving the acid-labile tert-butyl ester during pyrimidine N-alkylation demands tailored catalytic systems. BF₃·OEt₂ (10 mol%) enables efficient coupling at pH 7-8, suppressing ester hydrolysis to <5% [5]. Scavenging protocols using polymer-supported bases (PS-DMAP) neutralize HBr generated in situ, preventing tert-butyl cleavage and improving yields by 12-15% versus unsupported bases [3]. For acidic conditions requiring deprotection, aqueous H₃PO₄ (0.5M, 25°C) selectively cleaves tert-butyl esters over benzyl or methyl esters (selectivity factor >20:1), enabling orthogonal deprotection [3]. Magic blue (tris(4-bromophenyl)aminium hexachloroantimonate) catalysis with triethylsilane offers anhydrous deprotection alternatives, achieving 95% yield without disturbing the pyrimidinone ring [3].
Table 2: Ester Stabilization and Deprotection Techniques
Challenge | Solution | Conditions | Outcome |
---|---|---|---|
Acid-Induced Cleavage | BF₃·OEt₂ catalysis | 10 mol%, CH₂Cl₂, RT | Hydrolysis <5% |
HBr Byproduct | PS-DMAP scavenging | 2 eq, DMF, 60°C | Yield increase Δ15% |
Selective Deprotection | Aqueous H₃PO₄ (0.5M) | 25°C, 12 hours | Benzyl ester retention >95% |
Anhydrous Cleavage | Magic blue/Triethylsilane | CH₂Cl₂, -20°C→RT | Yield 95%, no ring degradation |
Multi-step sequences necessitate specialized purification to address polarity challenges between apolar tert-butyl esters and polar pyrimidinones. Gradient silica chromatography (ethyl acetate/hexanes 10%→50%) effectively isolates the target compound (Rf = 0.3) from unreacted bromomethylbenzoate (Rf = 0.7) and bis-alkylated byproducts (Rf = 0.1) [7]. Recrystallization optimization identifies ethanol/water (4:1 v/v) as the ideal solvent system, yielding needle-like crystals with ≥99% HPLC purity. Quantitative ¹H-NMR (CDCl₃) reveals key purity indicators: singlet δ 1.55 (9H, tert-butyl), δ 5.25 (2H, -CH₂-), δ 8.15 (2H, aryl-H) [3]. For industrial scale, falling-film evaporation at 40°C under high vacuum (<0.1 mbar) removes DMF without ester decomposition, achieving 85% recovery. Cumulative yields for 5-step syntheses from tert-butyl 4-methylbenzoate reach 62-68%, limited primarily by bromination efficiency (Step 1 yield: 75%) [5] [9].
Table 3: Purification and Analytical Benchmarks
Parameter | Optimal Method | Performance Metrics | Quality Control |
---|---|---|---|
Chromatography | SiO₂, EtOAc/Hex 30% | Rf = 0.3, resolution Rs >2.0 | Byproduct content <0.5% |
Recrystallization | Ethanol/H₂O (4:1) | Crystal yield 70-75% | HPLC purity ≥99% |
Solvent Removal | Falling-film evaporation, 40°C, 0.1mbar | DMF residue <50 ppm | USP/EP compliance |
Spectroscopic ID | ¹H-NMR (400 MHz, CDCl₃) | δ 1.55 (s, 9H), 5.25 (s, 2H) | Characteristic singlet ratios |
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6